molecular formula C10H14F3NO4 B8091619 (2S,5S)-ethyl 5-hydroxy-1-(2,2,2-trifluoroacetyl)piperidine-2-carboxylate

(2S,5S)-ethyl 5-hydroxy-1-(2,2,2-trifluoroacetyl)piperidine-2-carboxylate

Cat. No.: B8091619
M. Wt: 269.22 g/mol
InChI Key: DRDLSZKQQDHQTR-BQBZGAKWSA-N
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Description

(2S,5S)-ethyl 5-hydroxy-1-(2,2,2-trifluoroacetyl)piperidine-2-carboxylate is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and chemical research. This compound is characterized by its piperidine ring structure, which is functionalized with a hydroxy group, an ethyl ester, and a trifluoroacetyl group, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,5S)-ethyl 5-hydroxy-1-(2,2,2-trifluoroacetyl)piperidine-2-carboxylate typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amino alcohols or amino acids.

    Introduction of the Trifluoroacetyl Group: The trifluoroacetyl group is introduced via an acylation reaction using trifluoroacetic anhydride or trifluoroacetyl chloride.

    Esterification: The carboxyl group is esterified using ethanol in the presence of an acid catalyst to form the ethyl ester.

    Hydroxylation: The hydroxy group is introduced through selective hydroxylation of the piperidine ring, often using oxidizing agents like osmium tetroxide or hydrogen peroxide.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate) or Jones reagent.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The trifluoroacetyl group can undergo nucleophilic substitution reactions, where nucleophiles replace the trifluoroacetyl group.

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent, or Dess-Martin periodinane.

    Reduction: LiAlH4, sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines, thiols, or alcohols under basic or acidic conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary alcohols.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2S,5S)-ethyl 5-hydroxy-1-(2,2,2-trifluoroacetyl)piperidine-2-carboxylate serves as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the development of new synthetic methodologies.

Biology

In biological research, this compound can be used as a probe to study enzyme mechanisms and receptor interactions due to its structural features. It may also serve as a precursor for the synthesis of bioactive molecules.

Medicine

In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic properties. The trifluoroacetyl group is known to enhance the metabolic stability and bioavailability of drug candidates.

Industry

In the industrial sector, this compound can be used in the production of agrochemicals, pharmaceuticals, and specialty chemicals. Its versatility makes it a valuable intermediate in various chemical manufacturing processes.

Mechanism of Action

The mechanism of action of (2S,5S)-ethyl 5-hydroxy-1-(2,2,2-trifluoroacetyl)piperidine-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The trifluoroacetyl group can enhance binding affinity and selectivity towards specific molecular targets, influencing the compound’s pharmacokinetic and pharmacodynamic properties.

Comparison with Similar Compounds

Similar Compounds

    (2S,5S)-ethyl 5-hydroxy-1-acetylpiperidine-2-carboxylate: Similar structure but with an acetyl group instead of a trifluoroacetyl group.

    (2S,5S)-ethyl 5-hydroxy-1-(2,2,2-trifluoroacetyl)pyrrolidine-2-carboxylate: Similar structure but with a pyrrolidine ring instead of a piperidine ring.

    (2S,5S)-methyl 5-hydroxy-1-(2,2,2-trifluoroacetyl)piperidine-2-carboxylate: Similar structure but with a methyl ester instead of an ethyl ester.

Uniqueness

The presence of the trifluoroacetyl group in (2S,5S)-ethyl 5-hydroxy-1-(2,2,2-trifluoroacetyl)piperidine-2-carboxylate imparts unique properties such as increased metabolic stability and enhanced binding affinity to biological targets. This makes it distinct from other similar compounds and valuable in specific applications where these properties are advantageous.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

ethyl (2S,5S)-5-hydroxy-1-(2,2,2-trifluoroacetyl)piperidine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14F3NO4/c1-2-18-8(16)7-4-3-6(15)5-14(7)9(17)10(11,12)13/h6-7,15H,2-5H2,1H3/t6-,7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRDLSZKQQDHQTR-BQBZGAKWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCC(CN1C(=O)C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H]1CC[C@@H](CN1C(=O)C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14F3NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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